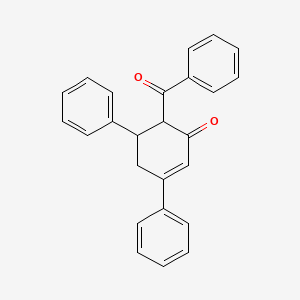![molecular formula C22H18O6 B14411432 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol CAS No. 86004-72-0](/img/structure/B14411432.png)
3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethyl[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol is a complex organic compound with a unique structure It is a derivative of binaphthalene, characterized by the presence of multiple hydroxyl groups and methyl substitutions
Méthodes De Préparation
The synthesis of 3,3’-Dimethyl[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, which react with appropriate precursors to form the desired compound . Another approach involves the oxidative skeletal rearrangement of binaphthalene derivatives, which can be catalyzed by palladium or nickel . Industrial production methods typically involve multi-step reactions with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,3’-Dimethyl[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a ligand in catalytic asymmetric reactions due to its chiral properties . In biology, it has potential applications in the study of enzyme interactions and protein folding. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrial applications include its use as a precursor for the synthesis of other complex organic compounds .
Mécanisme D'action
The mechanism of action of 3,3’-Dimethyl[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The hydroxyl groups in its structure allow it to form hydrogen bonds with target molecules, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
3,3’-Dimethyl[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol is similar to other binaphthalene derivatives, such as gossypol and 3,3’-diphenyl-2,2’-binaphthol . its unique combination of methyl and hydroxyl substitutions gives it distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
86004-72-0 |
|---|---|
Formule moléculaire |
C22H18O6 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
3-methyl-2-(1,6,7-trihydroxy-3-methylnaphthalen-2-yl)naphthalene-1,6,7-triol |
InChI |
InChI=1S/C22H18O6/c1-9-3-11-5-15(23)17(25)7-13(11)21(27)19(9)20-10(2)4-12-6-16(24)18(26)8-14(12)22(20)28/h3-8,23-28H,1-2H3 |
Clé InChI |
DQEDEOFMIOKXMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C(C=C2C(=C1C3=C(C4=CC(=C(C=C4C=C3C)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)

![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
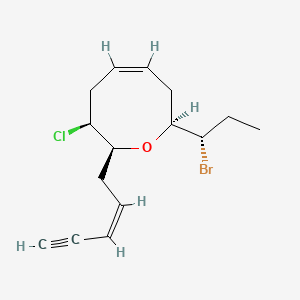
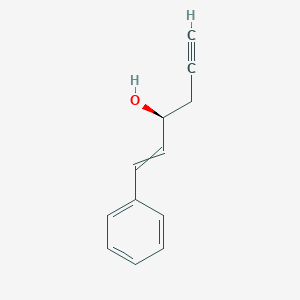

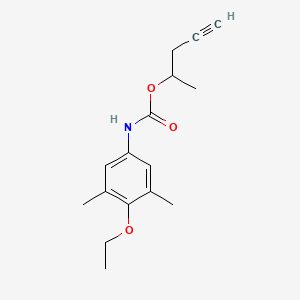
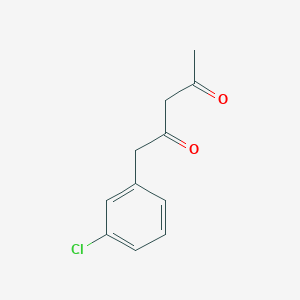

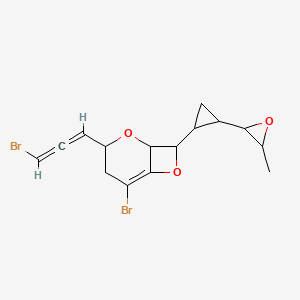
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

